molecular formula C20H21N3O3S B3794521 N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

Cat. No.: B3794521
M. Wt: 383.5 g/mol
InChI Key: CDDPFKBRBYHVMC-UHFFFAOYSA-N
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Description

N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide is a complex organic compound that features a pyrazole ring, a thieno[3,4-b][1,4]dioxine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Synthesis of the Thieno[3,4-b][1,4]dioxine Moiety: This can be achieved through a cyclization reaction involving a suitable precursor.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets.

Mechanism of Action

The mechanism of action of N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[5-methyl-1-(4-methylphenyl)pyrazol-4-yl]ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
  • N-[1-[5-methyl-1-(3-methylphenyl)pyrazol-4-yl]ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

Uniqueness

N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the thieno[3,4-b][1,4]dioxine moiety. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-12-6-4-5-7-16(12)23-14(3)15(10-21-23)13(2)22-20(24)19-18-17(11-27-19)25-8-9-26-18/h4-7,10-11,13H,8-9H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDPFKBRBYHVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C=N2)C(C)NC(=O)C3=C4C(=CS3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
Reactant of Route 2
N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
Reactant of Route 3
N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

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